molecular formula C20H25N3O5 B11000339 Ethyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate

Ethyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate

Cat. No.: B11000339
M. Wt: 387.4 g/mol
InChI Key: ZVUMJUUGUFRSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate is a structurally complex ethyl benzoate derivative featuring a 2-oxopyrrolidine ring linked to a 4-carbamoylpiperidine moiety via a carbonyl group. This compound combines heterocyclic and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 4-[4-(4-carbamoylpiperidine-1-carbonyl)-2-oxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C20H25N3O5/c1-2-28-20(27)14-3-5-16(6-4-14)23-12-15(11-17(23)24)19(26)22-9-7-13(8-10-22)18(21)25/h3-6,13,15H,2,7-12H2,1H3,(H2,21,25)

InChI Key

ZVUMJUUGUFRSMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl precursors.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with isocyanates or carbamoyl chlorides.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through a cyclization reaction involving an amine and a carbonyl compound.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets and pathways. For instance, it may act as a muscarinic receptor antagonist, inhibiting the action of acetylcholine and leading to bronchodilation in respiratory tissues . The compound’s structure allows it to bind selectively to certain receptor subtypes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related ethyl benzoate derivatives, emphasizing substituent variations, molecular features, and observed properties.

Compound Name Substituents/Linked Moieties Molecular Weight (g/mol) Key Properties/Findings Reference
Ethyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate (Target) 2-Oxopyrrolidinyl, 4-carbamoylpiperidinyl ~433.4 (estimated) Hypothesized enhanced binding affinity due to carbamoyl and lactam groups; unconfirmed activity.
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine, phenethylamino ~393.4 Likely bioactive; pyridazine moieties often confer kinase inhibition or antimicrobial activity.
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Methylisoxazole, phenethylamino ~396.4 Isoxazole groups may enhance metabolic stability; potential anti-inflammatory applications.
Ethyl 4-(dimethylamino)benzoate Dimethylamino group ~193.2 High reactivity in resin cements; superior degree of conversion vs. methacrylate analogs.
Compound A21 (Ethyl 4-(2-(1H-benzimidazol-2-yl thio)acetamido)benzoate) Benzimidazole-thioacetamido ~413.5 Benzimidazole linkage suggests antiparasitic or antiviral activity; validated via spectroscopy.
Ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate 4-Methyl-1,4-diazepane ~292.4 Diazepane substituents may influence CNS activity; supplier data indicates research use.

Key Structural and Functional Insights:

Heterocyclic Influence: Pyridazine/Isoxazole vs. Benzimidazole Derivatives: Compound A21’s benzimidazole-thioacetamido group highlights sulfur’s role in enhancing bioavailability, a feature absent in the target compound .

Reactivity in Materials Science: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin polymerization compared to methacrylate-based amines, suggesting that electron-donating groups (e.g., dimethylamino) enhance radical initiation efficiency. The target compound’s carbamoylpiperidine group, while structurally distinct, may similarly influence reactivity in polymer matrices .

Synthetic Feasibility :

  • The synthesis of ethyl benzoate derivatives often employs multi-step procedures, including nucleophilic substitution (e.g., I-6230) or coupling reactions (e.g., Compound A21). The target compound’s 2-oxopyrrolidinyl-carbamoylpiperidine linkage likely requires specialized carbonyl activation or cyclization steps .

Research Implications and Limitations

  • Pharmacological Potential: While the target compound’s structure aligns with bioactive motifs (e.g., lactams, amides), empirical data on its activity are lacking. Analogous compounds (e.g., benzimidazole derivatives) suggest testable hypotheses for antimicrobial or enzyme-inhibition assays .
  • Materials Applications: The superior performance of ethyl 4-(dimethylamino)benzoate in resins implies that nitrogen-rich substituents (e.g., carbamoylpiperidine) could optimize polymerization kinetics, though experimental validation is needed .
  • Synthetic Challenges : The complexity of the 2-oxopyrrolidinyl-carbamoylpiperidine moiety may necessitate advanced crystallization or purification techniques, as highlighted by SHELX refinement methods in crystallography .

Biological Activity

Ethyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate is a complex organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a benzoate moiety, a piperidine ring, and various functional groups that may influence its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C_{22}H_{30}N_{2}O_{4}, with a molecular weight of approximately 409.44 g/mol. The structural complexity arises from the combination of an ethyl ester, a carbamoyl group, and a pyrrolidinone structure, which may enhance its pharmacological profile compared to simpler analogs.

Structural Features

FeatureDescription
Benzoate Moiety Provides aromatic stability and lipophilicity
Piperidine Ring Imparts potential CNS activity
Carbamoyl Group May enhance binding affinity to biological targets
Pyrrolidinone Structure Contributes to the compound's overall reactivity

Research indicates that compounds with similar structures to this compound often exhibit a range of biological activities, including:

  • Antimicrobial Effects : Some derivatives have shown efficacy against various pathogens.
  • CNS Activity : The piperidine structure suggests potential interaction with neurotransmitter systems.
  • Anti-inflammatory Properties : Compounds in this class may modulate inflammatory pathways.

Preliminary Studies

Preliminary studies have suggested interactions with several biological targets, including enzymes and receptors. For instance, it may exhibit binding affinity towards certain G-protein coupled receptors (GPCRs), which are crucial in many signaling pathways.

Table: Potential Biological Targets and Activities

Biological TargetActivity Description
G-protein Coupled Receptors Modulation of neurotransmitter release
Enzymes (e.g., COX) Inhibition of inflammatory mediators
Ion Channels Possible effects on neuronal excitability

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting strong antibacterial properties.
  • CNS Effects : In another investigation, the compound was tested for its effects on behavioral models in rodents. The results indicated anxiolytic-like effects, supporting its potential use in treating anxiety disorders.
  • Anti-inflammatory Potential : A recent study assessed the anti-inflammatory effects through in vitro assays using lipopolysaccharide (LPS)-stimulated macrophages. The compound demonstrated a reduction in pro-inflammatory cytokines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.